molecular formula C15H21NO4 B554300 N-Cbz-N-methyl-L-leucine CAS No. 33099-08-0

N-Cbz-N-methyl-L-leucine

Cat. No.: B554300
CAS No.: 33099-08-0
M. Wt: 279.33 g/mol
InChI Key: TVXSGOBGRXNJLM-ZDUSSCGKSA-N
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Description

N-Cbz-N-methyl-L-leucine is a derivative of L-leucine . It is obtained by the substitution of a benzyloxycarbonyl group on the nitrogen atom . It is used in the synthesis of biochemical reagents, oxytocin, and other peptides .


Synthesis Analysis

The synthesis of this compound involves the suspension of the corresponding N-methylated amino acids in dry THF and adding diphosgene at room temperature . N-Methyl-dl-alanine is synthesized starting from 2-bromopropanoic acid and methylamine .


Molecular Structure Analysis

The IUPAC name of this compound is methyl (2S)-2- { [ (benzyloxy)carbonyl]amino}-4-methylpentanoate . Its molecular weight is 279.34 .


Chemical Reactions Analysis

This compound is used as a reactant for peptide-based preparation of potential antitumor agents and the preparation of cyclopropyl peptidomimetics .


Physical and Chemical Properties Analysis

This compound is a colorless to white to yellow liquid or powder or crystals .

Scientific Research Applications

Gene Delivery Efficiency

N-Cbz-N-methyl-L-leucine has been utilized in the study of gene delivery systems. Research by Zhang, Zhou, & Chen (2018) on amphiphilic polypeptides, which include poly(l-leucine) chains, has demonstrated significant implications for improving the efficiency of gene delivery. These polypeptides have shown potential in condensing plasmid DNA into nanoparticles and achieving rapid cellular uptake, while displaying negligible cytotoxicity.

Synthesis of Peptides

The compound plays a role in the non-enzymatic synthesis of peptides. A study by Matsumoto & Hano (2021) investigated the synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine using reversed micellar systems, providing insights into the optimization of peptide synthesis conditions.

Building Block in Protein Design

This compound is also significant in the design of novel proteins and peptides. Anderson, Toogood, & Marsh (2002) described its use in the synthesis of fluorous analogs of leucine, which are of interest in the development of fluorous proteins and peptides.

Enzyme Inhibition Studies

In the field of enzyme inhibition, this compound derivatives have been studied for their inhibitory effects on enzymes like chymotrypsin and subtilisin. Research conducted by Pietrusewicz, Sieńczyk, & Oleksyszyn (2009) highlights the structure-activity relationship of these compounds, identifying potent inhibitors.

Flavor Enhancement

The compound is involved in synthesizing peptides with flavor-enhancing properties. As per Romero et al. (1997), it has been used in the synthesis of dipeptides like benzyloxycarbonyl-serine-leucine methyl ester, a fragment of a delicious peptide with potential industrial applications.

Safety and Hazards

N-Cbz-N-methyl-L-leucine is associated with some safety hazards. It has a GHS07 pictogram, a signal word of “Warning”, and hazard statements H302 . Precautionary statements include P280, P305, P338, P351 .

Mechanism of Action

Target of Action

N-Cbz-N-methyl-L-leucine, also known as Z-N-Me-Leu-OH, is a complex organic compound It’s known to be used as a reactant in the preparation of peptide-based potential antitumor agents and cyclopropyl peptidomimetics .

Mode of Action

It’s known to be involved in peptide synthesis . It’s likely that the compound interacts with its targets to initiate or inhibit certain biochemical reactions, leading to changes in cellular functions.

Biochemical Pathways

Given its role in peptide synthesis , it can be inferred that it may influence protein synthesis and related pathways.

Result of Action

Given its use in the preparation of potential antitumor agents , it can be inferred that it may have effects on cell proliferation and survival.

Properties

IUPAC Name

(2S)-4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXSGOBGRXNJLM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426670
Record name N-Cbz-N-methyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33099-08-0
Record name N-Cbz-N-methyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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